molecular formula C13H16Cl3N3O2 B5192981 1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea

1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea

Cat. No.: B5192981
M. Wt: 352.6 g/mol
InChI Key: RSKVOTCZZFNCLP-UHFFFAOYSA-N
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Description

1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea is a synthetic organic compound characterized by a phenyl group, a trichloromethyl group, and a morpholine ring attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea typically involves the reaction of phenyl isocyanate with 2,2,2-trichloro-1-(morpholin-4-yl)ethanamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a less oxidized state.

    Substitution: The phenyl and morpholine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea involves its interaction with specific molecular targets. The trichloromethyl group and the morpholine ring play crucial roles in its activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(2,2,2-trichloro-1-hydroxy-ethyl)urea
  • 1-Phenyl-3-(2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl)urea
  • 1-Phenyl-3-(2,2,2-trichloro-1-(2,4,6-trichloro-phenylamino)-ethyl)urea

Uniqueness

1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Properties

IUPAC Name

1-phenyl-3-(2,2,2-trichloro-1-morpholin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3N3O2/c14-13(15,16)11(19-6-8-21-9-7-19)18-12(20)17-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKVOTCZZFNCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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